molecular formula C19H21NO3S2 B2942054 (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one CAS No. 2035021-57-7

(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one

Cat. No.: B2942054
CAS No.: 2035021-57-7
M. Wt: 375.5
InChI Key: KEVLMGQPHVGGGO-CCEZHUSRSA-N
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Description

(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H21NO3S2 and its molecular weight is 375.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

  • New Fused Benzodiazepines : The synthesis of new fused 1,5-benzodiazepines involves treating 1,3-dihydro-4-phenyl-1,5-benzodiazepin-2-one with ylidenecyanothioacetamides, thiophen-2-aldehyde, and thiourea or guanidine, leading to various derivatives including thieno(3,2-b)benzodiazepines. These compounds were synthesized and characterized for potential pharmaceutical applications (Khodairy, 2005).

  • Anticancer Agents Incorporating the Thiophene Moiety : A study on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This suggests potential applications in developing anticancer agents (Gomha, Edrees, & Altalbawy, 2016).

Antioxidant and Antimicrobial Activities

  • Antioxidant Phenylpropanoids : Research on the berries of Pimenta dioica isolated antioxidative phenylpropanoids, which inhibited autoxidation of linoleic acid. This indicates potential applications in antioxidant therapies or as food preservatives (Kikuzaki, Hara, Kawai, & Nakatani, 1999).

  • Antimicrobial Activity : The synthesis and characterization of 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines have shown interesting antibacterial and antifungal activity, suggesting potential for developing new antimicrobial agents (Kumar, Sharma, Fogla, Sharma, & Rathore, 2013).

Pharmaceutical and Medicinal Chemistry

Properties

IUPAC Name

(E)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-15(14-16-6-3-2-4-7-16)19(21)20-10-9-18(17-8-5-12-24-17)25(22,23)13-11-20/h2-8,12,14,18H,9-11,13H2,1H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVLMGQPHVGGGO-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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